molecular formula C10H15BO5 B111930 3-(2,2-Dimethoxyethoxy)phenylboronic acid CAS No. 1256355-35-7

3-(2,2-Dimethoxyethoxy)phenylboronic acid

Cat. No.: B111930
CAS No.: 1256355-35-7
M. Wt: 226.04 g/mol
InChI Key: GCCZXKOQEXIQLI-UHFFFAOYSA-N
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Description

3-(2,2-Dimethoxyethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C10H15BO5. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of the boronic acid group makes it a valuable reagent in various chemical transformations.

Scientific Research Applications

Chemistry: 3-(2,2-Dimethoxyethoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex molecules .

Biology and Medicine: In biological research, boronic acids are used for the detection and quantification of carbohydrates. They form reversible covalent bonds with diols, making them useful in the development of sensors and diagnostic tools .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals .

Future Directions

Phenylboronic acid derivatives like DMEDPB have potential in various fields. For instance, they can be used in the design of glucose-responsive hydrogels, which can be suitable candidates for the design of insulin delivery systems . Furthermore, they can be used in the development of pH-responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethoxyethoxy)phenylboronic acid typically involves the reaction of 3-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting boronic ester is then hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Dimethoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3,5-Dimethoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: 3-(2,2-Dimethoxyethoxy)phenylboronic acid is unique due to the presence of the methoxyethoxy group, which enhances its solubility and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high solubility and reactivity .

Properties

IUPAC Name

[3-(2,2-dimethoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-4-8(6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCZXKOQEXIQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC(OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629629
Record name [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-35-7
Record name [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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